molecular formula C27H21IrN6 B3131868 Tris(2-(1H-pyrazol-1-yl)phenyl)iridium CAS No. 359014-72-5

Tris(2-(1H-pyrazol-1-yl)phenyl)iridium

Cat. No. B3131868
CAS RN: 359014-72-5
M. Wt: 621.7 g/mol
InChI Key: QTRRAHGRSMFAKW-UHFFFAOYSA-N
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Description

Tris(2-(1H-pyrazol-1-yl)phenyl)iridium, also known as Ir(ppz)3, is an iridium-based organic compound . It features a small lowest-unoccupied molecular orbital (LUMO) of around 1.6 eV . It has been normally used as an electron-blocking layer (EBL) in organic light-emitting diodes and other organic electronic devices (e.g., organic photovoltaics) .


Molecular Structure Analysis

The molecular structure of Tris(2-(1H-pyrazol-1-yl)phenyl)iridium is complex. It involves a series of 12 novel 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes . The crystalline structures presented different molecular conformations .


Physical And Chemical Properties Analysis

Tris(2-(1H-pyrazol-1-yl)phenyl)iridium has a molecular weight of 621.72 . It features a small lowest-unoccupied molecular orbital (LUMO) of around 1.6 eV .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Tris(2-(1H-pyrazol-1-yl)phenyl)iridium, often abbreviated as Ir(pzpy)₃, is widely employed as an emitter material in OLEDs. Its phosphorescent properties allow for efficient energy transfer, resulting in bright and vibrant displays. Researchers have explored different ligand modifications to fine-tune its emission color, making it suitable for various applications, including television screens, smartphones, and lighting panels .

Phosphorescent Sensitizers in Photovoltaics

In the realm of solar energy, Ir(pzpy)₃ serves as a promising phosphorescent sensitizer. When incorporated into dye-sensitized solar cells (DSSCs), it enhances light absorption and electron injection efficiency. Researchers have achieved impressive power conversion efficiencies by combining Ir(pzpy)₃ with complementary sensitizers and optimizing device architectures .

Catalysis and Synthetic Chemistry

Ir(pzpy)₃ exhibits catalytic activity in various reactions. For instance, it participates in C–H bond functionalization, enabling the selective modification of organic molecules. Rhodium-catalyzed C–H alkenylation and indazole synthesis have been achieved using this compound as a catalyst .

Electroluminescent Devices

Beyond OLEDs, Ir(pzpy)₃ finds applications in electroluminescent devices such as organic electroluminescent displays (OELDs) and organic field-effect transistors (OFETs). Its high luminescence efficiency and stability contribute to the advancement of these technologies .

Mechanism of Action

Target of Action

Tris(2-(1H-pyrazol-1-yl)phenyl)iridium, also known as Ir(ppz)3, primarily targets the lowest-unoccupied molecular orbital (LUMO) . The LUMO is a key component in molecular electronic structures and plays a significant role in determining a molecule’s reactivity and interaction with other molecules.

Mode of Action

Ir(ppz)3 interacts with its target, the LUMO, by featuring a small LUMO of around 1.6 eV . This interaction allows it to function as an electron-blocking layer (EBL) . As an EBL, it prevents the movement of electrons, thereby influencing the behavior of electronic devices.

Pharmacokinetics

Its use in electronic devices suggests that it has properties that allow it to remain stable and functional in these environments .

Result of Action

The primary result of Ir(ppz)3’s action is its ability to function as an EBL in organic light-emitting diodes and other organic electronic devices . By blocking electron movement, it can influence the performance of these devices, potentially enhancing their efficiency and lifespan.

Safety and Hazards

Tris(2-(1H-pyrazol-1-yl)phenyl)iridium is classified as a warning under the GHS system . The hazard statements include H315, H335, and H319 . Precautionary statements include P264, P280, P302+P352, P321, P332+P313, P362, P264, P280, P305+P351+P338, and P337+P313 .

properties

IUPAC Name

iridium(3+);1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H7N2.Ir/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRRAHGRSMFAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21IrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

359014-72-5
Record name 359014-72-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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